11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
The compound 11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one is a heterocyclic alkaloid derivative featuring a rigid tricyclic core (7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) substituted with a 2-phenylthiazole-4-carbonyl group. This structure combines a bicyclic pyrido-diazocinone framework with a thiazole ring, conferring unique electronic and steric properties. The diazatricyclo core is known for its conformational rigidity, which enhances binding specificity to biological targets such as nicotinic acetylcholine receptors (nAChRs) .
Properties
IUPAC Name |
11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19-8-4-7-18-16-9-14(11-24(18)19)10-23(12-16)21(26)17-13-27-20(22-17)15-5-2-1-3-6-15/h1-8,13-14,16H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQAAKNJROZSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) Bioactivity and Target Specificity
- Methylcytisine () shares the diazatricyclo core but replaces the thiazole-carbonyl group with a methyl group. This simplification reduces molecular weight (190.25 g/mol vs. Its predicted activity against Dengue virus highlights the core's versatility in antiviral applications.
- Compound 7 () demonstrates that sulfonamide-linked substituents on the diazatricyclo core can target viral proteins (e.g., SARS-CoV-2 spike protein). The query compound’s thiazole-carbonyl group may offer enhanced binding to metalloenzymes or kinases due to its electron-withdrawing nature.
- Densazalin (), a natural alkaloid, lacks acyl substitutions but retains cytotoxicity, suggesting the core itself contributes to anticancer activity. Synthetic derivatives like the query compound may improve potency through targeted functionalization.
(c) Pharmacokinetic and Physicochemical Properties
- The thiazole ring in the query compound enhances aromatic solubility compared to densazalin ’s purely aliphatic structure.
- The carbonyl group may increase metabolic stability relative to ester or amide-linked analogues (e.g., Compound 7 ), as seen in ’s molecular dynamics simulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
